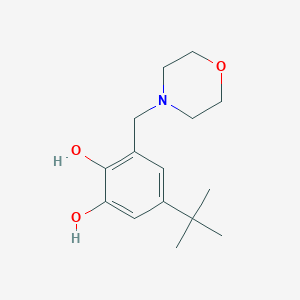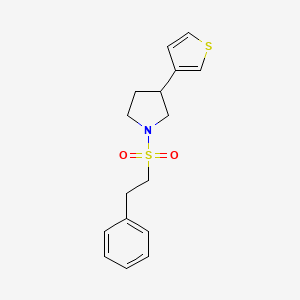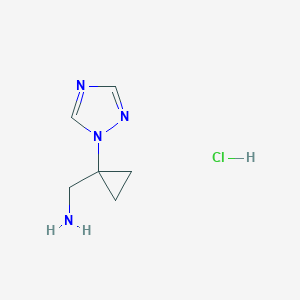![molecular formula C17H26N4O2 B2808438 4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide CAS No. 2097897-18-0](/img/structure/B2808438.png)
4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H26N4O2 and its molecular weight is 318.421. The purity is usually 95%.
BenchChem offers high-quality 4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Overview: This compound’s unique structure combines a sterically hindered pyrocatechol moiety with a 2-thioacetyl covalent bridge. Researchers have explored its potential as a building block for drug candidates.
Applications:- Anti-Inflammatory Properties : Evaluate its ability to modulate cytokine expression, potentially reducing inflammation .
Biological Activity and Antioxidant Potential
Overview: The compound’s tert-butylphenol moiety suggests antioxidant properties. Understanding its biological effects is crucial.
Applications:- Anti-Inflammatory Effects : Assess its impact on inflammatory pathways, potentially mitigating chronic diseases .
Organic Synthesis and Medicinal Chemistry
Overview: As a chemically differentiated building block, this compound offers versatility in organic synthesis.
Applications:- Hindered Amine Motifs : Explore its use in constructing drug candidates containing hindered amine motifs .
Kinase Inhibition and Drug Discovery
Overview: Pyrrolidine scaffolds are valuable in kinase inhibitor design. Investigate its potential in this context.
Applications:- CK1γ and CK1ε Inhibition : Assess its nanomolar activity against these kinases. Consider chiral modifications for enhanced inhibition .
Natural Product Precursor
Overview: The compound’s structure resembles natural products like Indiacen A and Indiacen B.
Applications:properties
IUPAC Name |
4-tert-butyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-17(2,3)12-10-20-16(23)13(12)15(22)19-9-11-7-6-8-18-14(11)21(4)5/h6-8,12-13H,9-10H2,1-5H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUUXQQYBCOKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCC2=C(N=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Cyclopentylsulfanyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2808360.png)
![Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate](/img/structure/B2808361.png)

![1-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2808365.png)
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2808366.png)
![N-(2,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2808368.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-3-carboxamide](/img/structure/B2808369.png)

![(2,6-Difluorophenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2808372.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2808373.png)